Product packaging for 8-Fluoroquinoline-7-boronic acid(Cat. No.:CAS No. 1217500-71-4)

8-Fluoroquinoline-7-boronic acid

Cat. No.: B567489
CAS No.: 1217500-71-4
M. Wt: 190.968
InChI Key: UYVBZWJQHLQPII-UHFFFAOYSA-N
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Description

Significance of Quinolines in Pharmaceutical and Agrochemical Sciences

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and agrochemical science. numberanalytics.comijpsr.comnumberanalytics.com Its versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities. researchgate.netrsc.orgnih.gov

In the pharmaceutical realm, quinoline derivatives have been instrumental in the development of drugs for treating a multitude of diseases. nih.govnih.gov Notable examples include antimalarials like quinine (B1679958) and chloroquine, as well as potent antibacterial agents known as fluoroquinolones (e.g., ciprofloxacin). rsc.orgyoutube.comptfarm.pl The quinoline core has also been incorporated into anticancer, anti-inflammatory, and antiviral drugs, highlighting its broad therapeutic potential. ijpsr.comrsc.orgnih.gov

The influence of quinolines extends to the agrochemical industry, where they have been utilized in the creation of effective fungicides and insecticides. numberanalytics.comnumberanalytics.com This demonstrates the scaffold's capacity to interact with biological targets in a manner that can be harnessed for crop protection. researchgate.net The continued exploration of quinoline chemistry is driven by the need for new and improved agents to combat drug resistance and enhance agricultural productivity. nih.govscilit.comnih.gov

Role of Organoboron Compounds in Modern Organic Synthesis and Medicinal Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. numberanalytics.comwikipedia.orgfiveable.me Their stability, low toxicity, and versatile reactivity make them highly valuable reagents for constructing complex organic molecules. fiveable.mescispace.comdergipark.org.tr A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which was recognized with the 2010 Nobel Prize in Chemistry. dergipark.org.tr This reaction's tolerance of a wide variety of functional groups has made it a go-to method in the synthesis of pharmaceuticals and advanced materials. numberanalytics.comscispace.com

In medicinal chemistry, the incorporation of boron, specifically the boronic acid group, has led to the development of a new class of therapeutic agents. mdpi.comresearchgate.nettandfonline.com Boronic acids can form reversible covalent bonds with the active sites of enzymes, making them effective enzyme inhibitors. researchgate.nettandfonline.com This unique mechanism of action has been successfully exploited in the design of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, and vaborbactam, a β-lactamase inhibitor. mdpi.comnih.gov The growing number of FDA-approved boronic acid-containing drugs underscores the increasing importance of this class of compounds in drug discovery. tandfonline.comnih.gov The unique electronic properties of boron also offer opportunities to fine-tune the pharmacokinetic profiles of drug candidates. nih.gov

Contextualization of 8-Fluoroquinoline-7-boronic Acid within Fluoroquinoline and Boronic Acid Research

This compound (C₉H₇BFNO₂) emerges at the confluence of these two significant fields of chemical research. uni.lu It combines the biologically relevant fluoroquinolone core with the synthetically versatile boronic acid functionality. The fluorine atom at the 8-position can influence the electronic properties and metabolic stability of the molecule, a common strategy in medicinal chemistry to enhance drug-like properties. nih.govaujmsr.com

The boronic acid group at the 7-position serves as a chemical handle for a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, enabling the creation of diverse libraries of novel fluoroquinolone derivatives. researchgate.net Researchers are actively exploring the synthesis and application of such compounds, aiming to develop new antibacterial agents that can overcome existing resistance mechanisms. researchgate.net The strategic placement of the boronic acid on the fluoroquinolone scaffold provides a powerful platform for generating new chemical entities with potentially enhanced biological activity. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BFNO2 B567489 8-Fluoroquinoline-7-boronic acid CAS No. 1217500-71-4

Properties

IUPAC Name

(8-fluoroquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVBZWJQHLQPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675123
Record name (8-Fluoroquinolin-7-yl)boronic acid
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Molecular Weight

190.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-71-4
Record name B-(8-Fluoro-7-quinolinyl)boronic acid
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Record name (8-Fluoroquinolin-7-yl)boronic acid
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Record name 8-Fluoroquinoline-7-boronic acid
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Synthetic Methodologies for 8 Fluoroquinoline 7 Boronic Acid and Its Derivatives

Direct Synthetic Routes to 8-Fluoroquinoline-7-boronic Acid Precursors

The direct synthesis of precursors for this compound often begins with commercially available or readily synthesized fluoroquinolone carboxylic acids. One common approach involves the esterification of the carboxylic acid group to protect it and increase the solubility of the starting material. For instance, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be esterified to its corresponding ester. mdpi.com This ester then serves as a key intermediate for subsequent modifications.

Another strategy involves the use of established cyclization methods, such as the Gould-Jacobs reaction, to construct the fundamental quinolone ring system. researchgate.net This method allows for the incorporation of various substituents at different positions of the quinoline (B57606) core, providing a versatile platform for the synthesis of diverse precursors.

Palladium-Catalyzed Borylation Strategies for Fluoroquinoline Scaffolds

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been effectively employed for the borylation of fluoroquinoline scaffolds. nih.govresearchgate.netrsc.org These methods typically involve the cross-coupling of a halo-substituted fluoroquinoline with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

A notable strategy is the palladium-catalyzed homocoupling of haloquinolines in the presence of B₂pin₂. researchgate.net In this process, a heteroarylboronate is generated in situ, which then undergoes homocoupling to yield biquinolines. researchgate.net While the primary product is a dimer, this methodology highlights the feasibility of generating quinoline-boronate intermediates using palladium catalysis. Further refinement of these conditions could allow for the isolation of the boronic acid or ester.

Table 1: Palladium-Catalyzed Borylation and Related Reactions

Catalyst System Substrate Reagent Product Yield Reference
Pd(dppf)Cl₂·CH₂Cl₂ 3-Bromo-6-fluoroquinoline B₂pin₂ 6,6'-Difluoro-3,3'-biquinoline Quantitative researchgate.net
Pd(dppf)Cl₂·CH₂Cl₂ 8-Bromoquinoline B₂pin₂ 8,8'-Biquinoline 85% researchgate.net
Pd₂(dba)₃ / Xantphos N-hydroxyamides and benzaldehydes/benzoates - Quinolin-2(1H)-ones 63-96% nih.gov

Access to Substituted Aminophenylboronate Intermediates

While not directly focused on fluoroquinolines, the principles of palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, are relevant. nih.gov This reaction can be used to introduce amino groups, which can then direct borylation or be converted to other functionalities. The synthesis of substituted aminophenylboronate intermediates is a key step in accessing a variety of functionalized aromatic compounds.

Iridium-Catalyzed C-H Borylation Approaches to Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of heteroarenes, including quinolines. acs.orgnih.govelsevierpure.comscilit.comflippingbook.com This method offers the advantage of not requiring a pre-installed halide or other leaving group, proceeding directly via C-H activation.

An efficient protocol for the C-H borylation of 6-fluoroquinolines has been developed using an iridium catalyst. acs.orgnih.gov This reaction selectively installs a boronic ester at the C7 position. acs.org The resulting quinoline boronic ester is a versatile intermediate that can undergo various transformations. acs.orgnih.gov For example, it can be converted to the corresponding boronic acid by hydrolysis. acs.org

General Procedure for Iridium-Catalyzed Borylation of 6-Fluoroquinolines: A Schlenk flask is charged with the quinoline substrate, a ligand such as dtbpy, bis(pinacolato)diboron (B₂pin₂), and an iridium precursor like [Ir(OMe)COD]₂ under an inert atmosphere. The reaction is then heated in a solvent such as THF. acs.org

Regioselective Functionalization of Quinoline Systems

A key advantage of the iridium-catalyzed approach is its high regioselectivity for the C7 position of the 6-fluoroquinoline (B108479) scaffold. acs.orgflippingbook.com This selectivity is crucial for the synthesis of specific isomers of functionalized quinolines. The choice of substituent at the C4 position can influence the reaction and subsequent transformations, allowing for the unmasking of a fluoroquinolone core. acs.orgnih.govelsevierpure.com The resulting C7-borylated quinolines can be further elaborated through Suzuki-Miyaura coupling, halogenation, and other standard transformations. acs.org

Boronic Acid Modified Quinoline Synthesis via Modified Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a fundamental strategy for the synthesis of quinolines. acs.orgmdpi.com Modifying these reactions to incorporate a boronic acid or its ester is a viable, albeit less direct, route to the target compounds.

One approach involves a Rh(III)-catalyzed C–H activation and annulation of benzamides with alkyne MIDA boronates to produce isoquinolone MIDA boronates. acs.org While this produces an isoquinolone, the strategy of incorporating a boron-containing alkyne in an annulation reaction could be adapted for quinoline synthesis.

Chelation-Assisted Synthetic Pathways to Fluoroquinolone Boron Complexes

Chelation can be employed to activate specific positions on the fluoroquinolone scaffold for nucleophilic aromatic substitution (SNAr). By forming a boron chelate complex, the reactivity of the C7 position can be enhanced. mdpi.comresearchgate.net

This strategy often begins with a fluoroquinolone carboxylic acid, which is treated with boric acid and acetic anhydride (B1165640) to form a boric chelate. mdpi.com This complexation withdraws electron density from the quinolone ring system, making the C7 position more susceptible to attack by nucleophiles. After the desired substitution at C7, the boron chelate can be removed by hydrolysis, for example, with an aqueous sodium hydroxide (B78521) solution, to yield the final functionalized fluoroquinolone. mdpi.com This method has been successfully used to synthesize various fluoroquinolone hybrids. researchgate.net

Continuous Flow Chemistry Applications in Boronic Acid-Modified Quinoline Synthesis

Continuous flow chemistry, characterized by the pumping of reagents through a network of tubes or microreactors, has emerged as a powerful tool in chemical synthesis. Its adoption for the preparation of boronic acid-modified quinolines is driven by the potential for enhanced safety, improved reaction control, and greater scalability.

The synthesis of quinoline derivatives, including those functionalized with boronic acids, often involves reactions that are exothermic, require precise temperature control, or utilize hazardous reagents. Continuous flow systems mitigate these challenges by virtue of their high surface-area-to-volume ratio, which allows for efficient heat exchange and precise temperature management. This is particularly advantageous in reactions such as metal-catalyzed cross-coupling reactions, which are frequently employed in the synthesis of quinoline-based structures.

Research into the continuous flow synthesis of related compounds has demonstrated significant improvements in reaction times and yields. For instance, a continuous-flow process has been successfully developed for the synthesis of 2,3-disubstituted quinolines. organic-chemistry.org Furthermore, the Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of C-C bonds using boronic acids, has been adapted to continuous flow for the preparation of heterobiaryls. sigmaaldrich.com

A notable advancement in the field is the development of a high-throughput continuous flow system for organolithium chemistry, which facilitates the synthesis of a variety of boronic acids. organic-chemistry.org This method boasts an impressively short reaction time of just one second and a high throughput of 60 grams per hour, showcasing the potential for rapid and scalable production. organic-chemistry.org Such a process could, in principle, be adapted for the synthesis of this compound.

The photochemical synthesis of 3-substituted quinolines has also been successfully translated to a continuous flow process, highlighting the versatility of this technology. acs.org This is particularly relevant as photochemical methods are increasingly explored for their unique reactivity patterns.

While specific literature detailing the continuous flow synthesis of this compound is not yet prevalent, the established success in the continuous synthesis of other quinoline boronic acids and related fluorinated quinoline structures strongly suggests its feasibility and potential benefits. acs.org The application of continuous flow technology is also being explored for the synthesis of sulfonyl fluorides from boronic acids and in the production of quinolone antibiotics. mdpi.comresearchgate.netnih.gov

The table below summarizes key findings from research on continuous flow synthesis relevant to boronic acid-modified quinolines.

Reaction TypeKey Advantages of Continuous FlowThroughput/Reaction TimeReference
Suzuki-Miyaura Cross-CouplingEnhanced mixing, precise temperature controlNot specified sigmaaldrich.com
Synthesis of 2,3-disubstituted QuinolinesShorter reaction timesNot specified organic-chemistry.org
Organolithium Chemistry for Boronic Acid SynthesisHigh throughput, very short reaction times60 g/h, 1 s reaction time organic-chemistry.org
Photochemical Synthesis of 3-substituted QuinolinesImproved safety and scalability of photochemical reactionsNot specified acs.org

Chemical Reactivity and Mechanistic Investigations of 8 Fluoroquinoline 7 Boronic Acid

C-B Bond Reactivity and Cleavage Mechanisms

The carbon-boron (C-B) bond in arylboronic acids is a cornerstone of modern organic synthesis, primarily due to its versatile reactivity. nih.govnih.gov The cleavage of this bond is central to many pivotal transformations, including the renowned Suzuki-Miyaura cross-coupling reaction. uni-muenchen.denih.gov In the context of 8-fluoroquinoline-7-boronic acid, the reactivity of the C-B bond is influenced by the electronic properties of the fluoroquinoline ring.

Mechanisms for C-B bond cleavage are diverse and dependent on the reaction conditions. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can occur under various conditions, particularly in aqueous media. acs.org The stability of arylboronic acids against protodeboronation is pH-dependent, with different pathways dominating at various pH levels. acs.org For instance, studies on a wide array of (hetero)arylboronic acids have identified multiple protodeboronation pathways, including self-catalysis near the boronic acid's pKa and a transient aryl anionoid pathway for highly electron-deficient arenes. acs.org

The cleavage can also be initiated by oxidative processes. rsc.org For example, the aerobic oxidative cleavage of arylboronic acids can be mediated by reagents like methylhydrazine under metal-free conditions to yield phenols. rsc.org The rate-limiting step in the oxidation of boronic acids is often the 1,2-shift of the carbon atom from the boron to an oxygen atom. nih.gov The electronic nature of the aryl substituent significantly impacts the rate of this process. nih.gov

Fluoride-Activated Transformations of Boronic Acids

Fluoride (B91410) ions can significantly modulate the reactivity of boronic acids by forming anionic "ate" complexes. nih.gov This complexation increases the nucleophilicity of the organic group attached to the boron, enabling transformations that are otherwise difficult to achieve. nih.govnih.govrsc.orgrsc.org

Aryne-Induced Coupling Reactions and Hydroxylation Surrogacy

A notable application of fluoride-activated boronic acids is their role as hydroxide (B78521) surrogates in aryne-induced reactions. nih.govrsc.orgrsc.org In this context, the boronic acid, upon activation with fluoride, can deliver a hydroxyl group to a reactive intermediate like an aryne. nih.govrsc.orgrsc.org This strategy has been successfully employed in the three-component coupling of arynes, fluoro-azaarenes, and boronic acids to synthesize N-aryl (iso)quinolinones. rsc.org The fluoride not only activates the boronic acid but can also facilitate the generation of the aryne intermediate. rsc.org

DFT calculations have provided insight into the mechanism of these transformations, highlighting the unique nucleophilic character of the B-F "ate" complex. nih.govrsc.org The process involves the formation of sulfonium (B1226848) or isoquinolinium intermediates through protonation, which then undergo hydroxylation by the boronate complex. nih.gov This method offers a mild and tunable alternative to traditional hydroxylation methods that often rely on metal hydroxides or water. nih.govrsc.orgrsc.org

Nucleophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system can participate in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. The fluorine atom at the 8-position and the boronic acid group at the 7-position influence the electron density distribution within the quinoline ring, thereby affecting its reactivity towards nucleophiles.

Studies on fluoroquinolines have shown that the position of the fluorine atom significantly impacts reactivity. For instance, in monofluoroquinolone-3-carboxylates, a 7-fluoro derivative was found to be less reactive towards piperazine (B1678402) than a 5-fluoro compound. semanticscholar.org However, the presence of additional fluorine atoms can enhance the reactivity of the 7-fluoro position. semanticscholar.org The reaction of polyfluorinated quinolines with nitrogen-centered nucleophiles often results in the substitution of a fluorine atom. researchgate.net

The formation of a boron chelate can further enhance the reactivity of the quinoline ring towards nucleophilic attack. By decreasing the electron density at specific positions, chelation can increase the rate and regioselectivity of nucleophilic displacement. semanticscholar.org

Intramolecular and Intermolecular Reactions Involving Boron and Nitrogen Centers

The proximity of the boronic acid group at the 7-position and the nitrogen atom of the quinoline ring allows for potential intramolecular and intermolecular interactions. 8-Quinolineboronic acid (8-QBA) has been shown to self-assemble in the solid state through a unique intermolecular B-N bond, which is further stabilized by the formation of intermolecular boronic anhydrides, π-π stacking, and hydrogen bonding. nih.gov NMR studies have confirmed that this intermolecular B-N interaction also persists in solution. nih.gov

In contrast, its positional isomer, 5-quinolineboronic acid, does not exhibit the same self-assembly behavior, highlighting the critical role of the substituent positions in directing these non-covalent interactions. nih.gov Such interactions can be harnessed for the design of novel supramolecular structures and materials. nih.gov

Oxidative Transformations of the Boronic Acid Group

The boronic acid group is susceptible to oxidation, a reaction that can be harnessed to synthesize phenols from arylboronic acids. nih.gov This transformation, known as oxidative hydroxylation, can be achieved using a variety of oxidants and conditions.

Recent advancements have focused on developing milder and more environmentally friendly methods. For example, visible-light-induced aerobic oxidative hydroxylation of arylboronic acids has been developed, using air as the oxidant and proceeding without the need for metal catalysts or additives. acs.org Another mild method utilizes N-oxides to rapidly convert arylboronic acids to phenols at room temperature. nih.gov

The mechanism of oxidation often involves the formation of a boronate intermediate, which then rearranges and hydrolyzes to yield the corresponding phenol (B47542). organic-chemistry.org The source of the oxygen atom in the final phenol product can vary depending on the oxidant used. For instance, with m-chloroperbenzoic acid (MCPBA), isotopic labeling studies have shown that the oxygen atom originates from the MCPBA. organic-chemistry.org In contrast, when the reaction is performed under an atmosphere of ¹⁸O₂, the labeled oxygen is incorporated into the phenol product, indicating that molecular oxygen is the source. acs.org

The electronic properties of the aryl group can influence the rate and efficiency of the oxidation. nih.gov Chemoselective oxidation of systems containing multiple boron groups can be achieved by exploiting differences in their electronic nature and solubility. nih.govst-andrews.ac.uk

Applications of 8 Fluoroquinoline 7 Boronic Acid in Organic Synthesis

Role as a Key Building Block in Cross-Coupling Reactionstcichemicals.comresearchgate.net

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. 8-Fluoroquinoline-7-boronic acid serves as an important coupling partner in several of these reactions.

Suzuki-Miyaura Coupling for Biaryl and Heterobiaryl Synthesistcichemicals.comresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. This reaction is widely used for the synthesis of biaryls and heterobiaryls, which are common structural motifs in pharmaceuticals and materials science. nih.gov this compound is an effective substrate in these reactions, allowing for the introduction of the 8-fluoroquinolinyl group into a variety of aromatic and heteroaromatic systems. researchgate.netnih.gov

The general utility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The choice of these components can be optimized to achieve high yields and selectivity for the desired biaryl or heterobiaryl product. nih.gov The development of new ligands and catalysts continues to expand the scope of the Suzuki-Miyaura coupling, including for sterically demanding substrates. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Base Product Type Ref.
Aryl Halide Aryl Boronic Acid Pd(OH)₂ Potassium Phosphate Biaryl nih.gov
Aryl Chloride Aryl Boronic Acid Pd/BI-DIME - Sterically Hindered Biaryl researchgate.net

This table provides illustrative examples of the types of transformations possible via Suzuki-Miyaura coupling.

Extension to Carbon-Heteroatom (C-S, C-O, C-N) Couplings

While the Suzuki-Miyaura reaction is primarily known for C-C bond formation, variations of cross-coupling reactions can also form bonds between carbon and heteroatoms such as sulfur, oxygen, and nitrogen. The Chan-Lam coupling, for instance, utilizes copper catalysts to facilitate the formation of C-N and C-O bonds using boronic acids. researchgate.net While specific examples detailing the use of this compound in C-S, C-O, and C-N coupling reactions are not as extensively documented as its use in Suzuki-Miyaura reactions, the general reactivity of boronic acids in these transformations suggests its potential applicability. The development of aminative Suzuki-Miyaura coupling reactions further highlights the potential to repurpose boronic acids for C-N bond formation. snnu.edu.cn

Utilization in Diversity-Oriented Synthesis of Complex Molecules

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govmdpi.com The modular nature of cross-coupling reactions makes building blocks like this compound particularly valuable in DOS. nih.gov By combining this compound with a variety of coupling partners, a large number of distinct compounds can be rapidly synthesized. researchgate.net This approach allows for the exploration of a wider range of chemical space, increasing the probability of identifying molecules with desired biological activities. nih.govmdpi.com For example, the build/couple/pair strategy in DOS often employs coupling reactions to assemble complex scaffolds from simpler building blocks. nih.gov

Precursor in the Synthesis of Substituted Fluoroquinolones

Fluoroquinolones are a major class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov The quinoline (B57606) core is a defining feature of these compounds. This compound can serve as a key precursor for the synthesis of novel, substituted fluoroquinolones. The boronic acid functionality can be transformed into other functional groups, or the quinoline core itself can be further elaborated. This allows for the generation of new fluoroquinolone analogs with potentially improved antibacterial activity, altered spectra of activity, or the ability to overcome existing resistance mechanisms. mdpi.comnih.gov For instance, the C-7 position of fluoroquinolones is a common site for modification to enhance their properties. mdpi.com

Catalyst in Organic Transformations

Recent research has shown that boronic acids themselves can act as catalysts for certain organic reactions. nih.govnih.gov This is a departure from their traditional role as stoichiometric reagents.

Direct Amide Condensationnih.gov

Direct amide condensation is the formation of an amide bond directly from a carboxylic acid and an amine, typically with the removal of a water molecule. nih.gov This reaction often requires harsh conditions or the use of coupling reagents. nih.gov However, certain boronic acids have been found to catalyze this transformation under milder conditions. nih.gov These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. nih.gov While the catalytic activity of this compound specifically in direct amide condensation has not been extensively reported, the general catalytic ability of aryl boronic acids suggests its potential in this area. nih.govrsc.org The development of boronic acid catalysts for this purpose is an active area of research, with a focus on improving catalyst efficiency and reusability. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Palladium hydroxide (B78521)
Potassium phosphate
Ciprofloxacin
Norfloxacin

This compound is a valuable and versatile compound in modern organic synthesis. Its primary application lies in its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heterobiaryl structures. Furthermore, its utility extends to diversity-oriented synthesis, providing a platform for the rapid generation of molecular libraries. It also holds promise as a precursor for the development of new fluoroquinolone antibiotics and as a potential catalyst in reactions such as direct amide condensation. The continued exploration of the reactivity and applications of this compound is expected to lead to further advancements in synthetic and medicinal chemistry.

Accelerated Heterocyclic Synthesis in Microdroplets

The application of this compound in the accelerated synthesis of heterocyclic compounds within microdroplets represents a cutting-edge area of research, leveraging the unique reaction conditions at the air-liquid interface of these tiny volumes. While direct studies on this compound in this specific context are not extensively documented, the principles and outcomes can be understood through analogous research on other arylboronic acids, such as 2-formyl phenylboronic acid (2-FPBA). nih.govrsc.org This research demonstrates that reactions in microdroplets can be accelerated by up to three orders of magnitude compared to conventional bulk reactions, occurring under ambient conditions without the need for catalysts or high temperatures. rsc.orgnih.gov

The remarkable acceleration is attributed to the unique environment within the microdroplets. The air-liquid interface is believed to act as a "superacid" and a drying surface, which facilitates the necessary dehydration steps in these condensation reactions. rsc.orgnih.gov This phenomenon has significant implications for efficient chemical synthesis, particularly in drug discovery and materials science, by enabling rapid access to complex molecular scaffolds. nih.gov

Research has shown that the reaction of a boronic acid with various amines in electrosprayed microdroplets can lead to a variety of heterocyclic products. nih.govrsc.org Depending on the amine used, multi-step click reactions can yield products such as iminoboronates, boroxines, thiazolidines, and diazaborines. nih.govrsc.org The formation of these heterocycles is a result of condensation-based click reactions, which are known for their simplicity and versatility. rsc.org

For instance, the reaction to form an iminoboronate involves the condensation of an amine with a boronic acid containing an aldehyde group. nih.gov These iminoboronates are notable for the dative bond between the imine nitrogen and the electron-deficient boron atom, which enhances their thermodynamic stability compared to simple imines. nih.gov Further reactions can lead to more complex heterocyclic systems. For example, the use of aminothiols can lead to the formation of thiazolidine (B150603) rings, a scaffold present in various therapeutically important molecules. nih.govnih.gov Similarly, reactions with hydrazines can produce diazaborine (B1195285) heterocycles, a class of compounds with applications as enzyme inhibitors and antibacterial agents. nih.gov

The application of this microdroplet synthesis has also been demonstrated as a tool for late-stage functionalization, allowing for the rapid modification of complex molecules like antihistamine drug derivatives. nih.govrsc.org This approach is a powerful tool for exploring chemical space in the drug discovery process. nih.gov

The table below illustrates the types of heterocyclic products that can be synthesized through accelerated reactions in microdroplets, based on studies with analogous boronic acids.

Reactant 1 (Boronic Acid Analogue)Reactant 2 (Amine)Heterocyclic ProductKey Features of Microdroplet Synthesis
2-Formyl phenylboronic acid (2-FPBA)ButylamineIminoboronateAccelerated reaction, catalyst-free, ambient conditions. nih.govrsc.org
2-Formyl phenylboronic acid (2-FPBA)ButylamineBoroxineFormed from the dehydration of the iminoboronate dimer. nih.govnih.gov
2-Formyl phenylboronic acid (2-FPBA)CysteamineThiazolidinoboronateInvolves nucleophilic attack of the thiol group on the imine bond. nih.gov
2-Formyl phenylboronic acid (2-FPBA)PhenylhydrazineDiazaborineRapid formation utilizing a hydrazine (B178648) to generate an iminoboronate intermediate. nih.gov

This data highlights the versatility of boronic acids in microdroplet-accelerated synthesis to produce a range of important heterocyclic structures.

Medicinal Chemistry and Biological Research Applications

Design and Synthesis of Novel Therapeutic Agents

The versatile chemical nature of 8-fluoroquinoline-7-boronic acid allows for its incorporation into diverse molecular scaffolds, leading to the creation of compounds with a wide range of therapeutic applications. cymitquimica.com The fluorine atom at the 8-position and the boronic acid group at the 7-position are key to its utility in medicinal chemistry, influencing the electronic properties, reactivity, and biological activity of its derivatives. cymitquimica.comsruc.ac.uk

Anti-Influenza A Virus (IAV) Activity of Boronic Acid-Modified Quindoline (B1213401) Derivatives

The unique ability of boronic acids to bind with glycans has made them promising candidates for developing drugs against the Influenza A Virus (IAV). acs.orgnih.govacs.org Researchers have synthesized novel quindoline derivatives modified with boronic acid to explore their anti-IAV properties. acs.orgnih.gov

In one study, two boronic acid-modified quindoline compounds, 6a and 7a, demonstrated significant anti-influenza activity. acs.orgnih.govacs.org These compounds were effective in preventing the viral ribonucleoprotein (RNP) complex from entering the host cell nucleus, reducing viral titers in infected cells, and inhibiting the activity of viral neuraminidase. acs.orgacs.org

Compound 7a, in particular, exhibited a broad spectrum of antiviral activity and was found to inhibit cellular NF-κB and MAPK signaling pathways, which are crucial for IAV infection. acs.orgnih.govacs.org Notably, in studies involving mice infected with IAV, treatment with compound 7a resulted in higher survival rates compared to the widely used anti-IAV drug, Oseltamivir. nih.govacs.org These findings highlight the potential of boronic acid-modified quindoline derivatives as preclinical candidates for new anti-influenza therapies. acs.org

Table 1: Anti-Influenza A Virus (IAV) Activity of Boronic Acid-Modified Quindoline Derivatives

Compound Mechanism of Action Key Findings
6a Prevents viral RNP entry into the nucleus; Reduces virus titers; Inhibits viral neuraminidase. acs.orgacs.org Effective in vitro against IAV. acs.org

| 7a | Prevents viral RNP entry into the nucleus; Reduces virus titers; Inhibits viral neuraminidase; Inhibits NF-κB and MAPK signaling pathways. acs.orgnih.govacs.org | Possesses broad antiviral spectrum; Showed better survival rates in mice than oseltamivir. nih.govacs.org |

Antibacterial Potential and Mechanisms of Action

Derivatives of this compound are being actively investigated for their antibacterial properties. The fluoroquinolone scaffold itself is a well-established class of antibiotics that target bacterial DNA synthesis. researchgate.net The addition of a boronic acid group can confer novel mechanisms of action and enhance antibacterial efficacy. nih.govnih.gov

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the antibiotic's active ring. nih.govoup.com Boronic acid derivatives have emerged as potent inhibitors of these resistance enzymes, particularly serine β-lactamases. nih.govnih.govoup.com

The electrophilic nature of the boron atom in boronic acids allows them to mimic the transition state of the β-lactam substrate. oup.comnih.gov They form a stable, reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. nih.govoup.com This inhibition restores the effectiveness of β-lactam antibiotics against resistant bacteria. nih.gov Vaborbactam, a cyclic boronic acid, is a clinically approved β-lactamase inhibitor that exemplifies this approach. mdpi.commdpi.com

Furthermore, fluoroquinolone-boron complexes have demonstrated direct antibacterial activity by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are the classical targets of fluoroquinolones. researchgate.netnih.gov Molecular docking studies of a difluoroboranyl-fluoroquinolone derivative showed probable inhibition of S. aureus DNA gyrase. nih.gov

Another antibacterial mechanism of boronic acid derivatives involves their interaction with the bacterial cell surface. nih.govsdu.dk Boronic acids have the ability to form covalent bonds with diol-containing molecules, such as the glycans present in the bacterial cell wall. nih.gov This interaction can disrupt the integrity of the cell membrane and interfere with essential metabolic processes, ultimately leading to bacterial cell death. nih.gov This mechanism is particularly noted for its potential to combat bacteria like Mycobacterium tuberculosis by targeting its unique cell wall glycans. sdu.dk

Exploration in Anti-Inflammatory Drug Development as P2X7 Receptor Inhibitors

The P2X7 receptor, an ATP-gated ion channel, is a significant target in the development of anti-inflammatory drugs due to its role in initiating inflammatory responses. nih.govnih.gov Arylboronic acid derivatives have been identified as effective inhibitors of the P2X7 receptor. nih.govmdpi.com

Studies on a series of arylboronic acid analogs demonstrated their ability to inhibit both human and murine P2X7 receptor function. nih.gov Specifically, compounds designated as NO-01 and NO-12 were shown to inhibit ATP-induced effects such as dye uptake and the release of the pro-inflammatory cytokine IL-1β in vitro. nih.gov In animal models, these compounds also reduced ATP-induced paw edema, confirming their anti-inflammatory action in vivo. nih.gov The efficacy of these boronic acid derivatives was found to be comparable or even superior to other known P2X7 inhibitors. nih.govmdpi.com Molecular docking studies suggest that these compounds bind within the upper body of the P2X7 pore, with key interactions involving hydrophobic bonds and hydrogen bonds with specific amino acid residues. nih.gov

Table 2: P2X7 Receptor Inhibition by Arylboronic Acid Analogs

Compound In Vitro Effects In Vivo Effects
NO-01 Inhibited dye uptake; Inhibited IL-1β release. nih.gov Reduced ATP-induced paw edema. nih.gov

| NO-12 | Inhibited dye uptake; Inhibited IL-1β release. nih.gov | Reduced ATP-induced paw edema. nih.gov |

Anticancer Research and Structure-Activity Relationship Studies

Fluoroquinolone derivatives, including those synthesized from this compound, are being explored for their potential as anticancer agents. sruc.ac.ukresearchgate.net Their mechanism often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication in cancer cells, which is analogous to the antibacterial target. sruc.ac.uknih.gov

Novel hybrid fluoroquinolone-boron analogues have shown cytotoxic potential against cervical cancer cell lines. sruc.ac.uk Similarly, fluoroquinolone-boron difluoride complexes have demonstrated antiproliferative effects in breast cancer cell lines (MCF-7 and SKBR-3). researchgate.net

Structure-activity relationship (SAR) studies provide insights for designing more potent anticancer agents. Key findings include:

C-7 Position : The introduction of an aryl moiety at the C-7 position can shift the compound's selectivity towards human topoisomerase II. sruc.ac.uk In studies of fluoroquinolone-boron complexes, derivatives with p-methoxybenzyl amino groups at C-7 were highly effective in breast cancer cell lines. researchgate.net

C-8 Position : A fluorine atom at the C-8 position has been found to improve the cytotoxic potential of fluoroquinolones. sruc.ac.uk Conversely, an 8-nitro group also enhanced activity against certain breast cancer cells. researchgate.net

N-1 Position : Substituents at the N-1 position, such as ethyl or methyl groups, have been shown to influence the antiproliferative efficiency of these compounds. researchgate.net

C-3 Position : Modifications at the C-3 carboxylic acid group, for instance, by creating hydrazone derivatives, have led to compounds with potent growth inhibition against a wide range of cancer cell lines. nih.govnih.gov

These studies collectively indicate that the fluoroquinolone scaffold, particularly when functionalized with boron-containing groups, represents a promising platform for the development of novel cytotoxic agents. researchgate.netnih.govnih.gov

Modulation of Biological Activity through Boronic Acid Moiety

The boronic acid group, R-B(OH)₂, is a versatile functional group in drug design. researchgate.net Its Lewis acidic nature, ability to form reversible covalent bonds, and capacity to exist in equilibrium between a neutral trigonal planar state and an anionic tetrahedral state at physiological pH are central to its utility. researchgate.netnih.gov The introduction of this group to a bioactive molecule like a fluoroquinolone can significantly alter its interactions with biological targets. nih.gov

The addition of a boronic acid group to a parent molecule is a known strategy to modify its selectivity, as well as its physicochemical and pharmacokinetic properties. nih.gov The substituents on the core scaffold, in this case, the fluoroquinolone nucleus, play a crucial role in defining the pharmacokinetic profile and the spectrum of antimicrobial activity. researchgate.net

A primary application of boronic acids in medicinal chemistry is the development of potent enzyme inhibitors. researchgate.netnih.gov They are particularly effective as "transition state analogues" or "transition state mimetics," which block the active site of an enzyme. wikipedia.org This inhibitory mechanism stems from the boron atom's ability to change its geometry from a trigonal planar sp² state to a tetrahedral sp³ state. researchgate.net This tetrahedral configuration can mimic the high-energy tetrahedral transition state that occurs during enzyme-catalyzed reactions, such as the hydrolysis of peptide or β-lactam bonds. researchgate.netwikipedia.org

By forming a stable, reversible covalent bond with a key nucleophilic residue (like serine or threonine) in an enzyme's active site, the boronic acid inhibitor effectively occupies the site with high affinity, preventing the natural substrate from binding. nih.govnih.govnih.gov This strategy has been successfully used to design inhibitors for various enzymes, including serine proteases and β-lactamases. nih.govnih.gov

For example, boronic acid transition state inhibitors (BATSIs) have been designed to combat antibiotic resistance by inhibiting β-lactamase enzymes. nih.gov These inhibitors form a tetrahedral adduct with the catalytic serine in the enzyme's active site, closely resembling the transition state of β-lactam hydrolysis. nih.gov The specific groups attached to the boronic acid are crucial for achieving selective and potent inhibition of different enzyme types. nih.gov In the context of this compound, the fluoroquinolone core would serve to guide the molecule to its target, potentially a bacterial enzyme like DNA gyrase or topoisomerase IV, where the boronic acid moiety could then act as an inhibitor. rsc.orgnih.gov

Table of Research Findings on Boronic Acids in Enzyme Inhibition:

FeatureDescriptionSignificance in Drug DesignCitations
Inhibition Mechanism Acts as a transition state analog, forming a reversible covalent bond with active site nucleophiles (e.g., Serine).Creates potent and highly specific enzyme inhibitors by mimicking the high-energy intermediate of a reaction. nih.govresearchgate.netwikipedia.org
Key Chemical Property The boron atom can adopt a tetrahedral geometry, mimicking the transition state of hydrolysis reactions.Enables the design of inhibitors for hydrolytic enzymes like proteases and β-lactamases. researchgate.netnih.gov
Binding Affinity Boronic acids can bind more tightly to an enzyme than the actual substrate or product analogs.Leads to the development of inhibitors with low nanomolar potency. nih.govwikipedia.org
Selectivity The substituents on the boronic acid-containing molecule can be modified to achieve specific interactions with the target enzyme.Allows for the creation of highly selective drugs with fewer off-target effects. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the cornerstone for the separation of 8-Fluoroquinoline-7-boronic acid from complex mixtures. The choice of technique depends on the required sensitivity and the nature of the analytical problem.

UPLC-MS/MS stands as a powerful tool for the highly sensitive and selective quantification of fluoroquinolone and boronic acid compounds. scirp.orgmdpi.com This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve faster and more resolved peaks, with the definitive identification and quantification capabilities of tandem mass spectrometry. For this compound, a UPLC-MS/MS method would be developed to achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. mdpi.com The method's accuracy is often validated with recovery studies, typically aiming for results between 80% and 120%. scirp.org

A representative UPLC-MS/MS method would involve a reversed-phase column, such as a C18, and a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scirp.orgmdpi.com

Table 1: Representative UPLC-MS/MS Method Parameters

ParameterDescription
Column Reversed-Phase C18 (e.g., <2 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of fluoroquinolones and related compounds. researchgate.netnih.gov It is widely used due to its robustness and ability to effectively separate components within a sample. researchgate.net For separation studies of this compound, a reversed-phase HPLC method is typically employed. The separation is influenced by the physicochemical properties of the analyte and the composition of the mobile phase. ajol.info

Method development often involves optimizing the mobile phase, which may consist of water, acetonitrile, and methanol, with additives like formic or acetic acid to ensure the best resolution and a reasonable run time. ajol.info Detection is commonly performed using a UV or fluorescence detector, with the wavelength selected to provide good absorbance for the quinolone structure. ajol.infonih.gov

Table 2: Typical HPLC Conditions for Fluoroquinolone Analysis

ParameterDescription
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 3-5 µm) nih.gov
Mobile Phase Gradient of aqueous formic acid, acetonitrile, and methanol ajol.info
Flow Rate 1.0 mL/min ajol.info
Column Temperature 30 °C nih.gov
Detector Fluorescence (Ex/Em: ~280/440 nm) or UV (~250 nm) ajol.infonih.gov

For the analysis of trace amounts of fluoroquinolones and boronic acids in complex matrices like environmental water or biological fluids, LC-MS/MS is the preferred method due to its exceptional sensitivity and specificity. scirp.orgresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion corresponding to the analyte and monitoring its characteristic product ions, which significantly reduces matrix interference and enhances detection limits. scirp.orgmdpi.com Methods can be developed to quantify boronic acids at levels as low as 1 part per million (ppm) relative to an active pharmaceutical ingredient. scirp.org

Table 3: Example MRM Transitions for LC-MS/MS Trace Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
This compound192.06 [M+H]⁺ (Predicted) uni.luFragment 1 (e.g., loss of H₂O)Positive
This compound190.05 [M-H]⁻ (Predicted) uni.luFragment 2 (e.g., loss of BO₂)Negative

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and stereochemistry. mdpi.comnih.gov For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring system. The coupling patterns (e.g., doublets, doublet of doublets) would help assign the position of each proton. The ¹³C NMR spectrum would similarly confirm the carbon framework of the molecule. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted Chemical Shift (ppm)Comment
¹H NMR ~7.0 - 9.0Aromatic protons on the quinoline ring, with specific shifts and couplings determined by fluorine and boronic acid substituents.
¹H NMR Broad singletProtons of the B(OH)₂ group.
¹³C NMR ~110 - 160Carbons of the quinoline ring system.
¹³C NMR VariableCarbon atom directly attached to the boron (C-B bond). Its signal may be broad or unobserved.

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a highly accurate mass measurement. The monoisotopic mass of C₉H₇BFNO₂ is 191.05539 Da. uni.lu Analysis by MS typically shows the protonated molecule [M+H]⁺, but other adducts like sodium [M+Na]⁺ or potassium [M+K]⁺ are also common. uni.lu Fragmentation analysis (MS/MS) helps to confirm the structure by showing characteristic losses, such as the loss of water (H₂O) from the boronic acid group. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound

AdductFormulaPredicted m/z
[M+H]⁺ C₉H₈BFNO₂⁺192.06267 uni.lu
[M+Na]⁺ C₉H₇BFNNaO₂⁺214.04461 uni.lu
[M+K]⁺ C₉H₇BFKNO₂⁺230.01855 uni.lu
[M-H]⁻ C₉H₆BFNO₂⁻190.04811 uni.lu
[M+H-H₂O]⁺ C₉H₆BFNO⁺174.05265 uni.lu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Boron Content Determination

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for determining the elemental composition of a sample, making it exceptionally well-suited for the quantification of boron in compounds like this compound. nih.gov The method involves introducing the sample into an argon plasma, which atomizes the compound and ionizes the elemental boron. nih.gov These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.govuvm.edu ICP-MS can measure specific isotopes of boron, such as ¹⁰B and ¹¹B, which is crucial in applications like boron neutron capture therapy (BNCT). nih.govmdpi.com

For single boron atom-containing compounds like boronic acid derivatives, sample preparation is often straightforward, requiring degradation in a strong acid solution. mdpi.com However, a significant challenge in boron determination by ICP-MS is the "memory effect," where boron from a previous sample adsorbs onto the instrument's components, leading to erroneously high readings in subsequent analyses. uvm.edu Rinsing the system with specific wash solutions, such as sodium fluoride (B91410), can mitigate this issue. Despite this, ICP-MS offers excellent detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, providing higher sensitivity than techniques like ICP-Optical Emission Spectrometry (ICP-OES). uvm.edumdpi.comsckcen.be

Table 1: Key Parameters of ICP-MS for Boron Determination

Parameter Description Relevance to this compound Citations
Principle Atomization and ionization of the sample in argon plasma, followed by mass-to-charge ratio analysis of the resulting ions. Allows for precise quantification of the total boron content in the molecule. nih.gov
Sample Preparation Typically involves digestion in strong acids (e.g., nitric acid) to break down the organic structure. As a boronic acid derivative, the compound is readily degraded for analysis. mdpi.com mdpi.com
Detection Limits Highly sensitive, with detection limits in the low µg/L (ppb) to ng/L (ppt) range. Enables accurate measurement even with very small sample amounts. uvm.edumdpi.com
Isotope Analysis Capable of distinguishing between and quantifying boron isotopes (¹⁰B and ¹¹B). Critical for applications where isotopic enrichment is a factor. nih.govmdpi.com
Key Challenges Memory effects, where boron adheres to instrument surfaces, and potential matrix interferences. Requires specific wash-out protocols and careful calibration to ensure accuracy. uvm.edu

Ultraviolet-Visible Spectrophotometry

Ultraviolet-visible (UV-Vis) spectrophotometry is a widely used technique to study the electronic transitions within a molecule. For aromatic compounds like this compound, the quinoline core possesses a π-electron system that absorbs light in the UV-Vis range. bohrium.com The absorption spectrum is characterized by specific bands corresponding to π→π* electronic transitions. bohrium.com

The position and intensity of these absorption bands are sensitive to the molecular structure, including the presence and position of substituents on the quinoline ring. bohrium.com For instance, the introduction of a fluorine atom and a boronic acid group at the 8- and 7-positions, respectively, will influence the electronic distribution and, consequently, the absorption spectrum compared to the parent quinoline molecule. The UV-Vis spectra of quinoline derivatives can also be affected by the pH of the solution, as protonation of the quinoline nitrogen can alter the electronic structure and lead to shifts in the absorption maxima (λmax). nih.gov In some cases, the interaction of the boronic acid moiety with other molecules, such as diols or fluoride ions, can lead to observable changes in the UV-Vis spectrum, which can be used for sensing applications. researchgate.net

Table 2: Representative Photophysical Properties of Substituted Quinolines

Compound Type Absorption Maxima (λmax) Emission Maxima (λem) Influencing Factors Citations
Fluoroquinolones Characterized by distinct absorption bands in the UV region. Fluorescence is often dependent on excitation wavelength. Substituent type and position; pH of the medium. bohrium.com
Aryl-Substituted Quinolines λmax can be red-shifted due to extended π-electron delocalization. Broad emission bands, with shifts depending on the aryl group's electronic properties. Solvent polarity; nature of the aryl substituent. nih.gov
DMAQ Dyes (Quinoline-based) Absorption around 405 nm. Emission can be highly sensitive to pH, with significant red-shifts in acidic conditions. pH; solvent. nih.gov
Boronic Acid Substituted Aromatics Absorption bands can be blue-shifted upon binding with analytes like fluoride. Fluorescence can be quenched or enhanced upon complex formation. Binding to diols or anions. researchgate.net

Affinity-Based Analytical Techniques for Molecular Interactions

The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diol-containing molecules. This unique reactivity is the foundation for several affinity-based analytical techniques used to study the molecular interactions of this compound. nih.govacs.org

Affinity Capillary Electrophoresis (ACE)

Affinity Capillary Electrophoresis (ACE) is a powerful technique for characterizing the binding interactions between molecules. nih.govnih.gov In the context of this compound, ACE can be employed to quantitatively study its affinity for various cis-diol-containing biomolecules, such as monosaccharides, glycoproteins, or ribonucleosides. nih.govacs.org The principle involves performing electrophoresis of a ligand (e.g., a monosaccharide) in a buffer solution containing the boronic acid derivative as a selector. The interaction between the boronic acid and the cis-diol of the ligand causes a change in the electrophoretic mobility of the ligand. By measuring this change in mobility at different concentrations of the boronic acid, the binding constant for the complex formation can be accurately determined. nih.govrsc.org

ACE offers several significant advantages for studying these interactions:

Wide Applicability: The method is suitable for a broad range of boronic acids and cis-diol-containing compounds. acs.orgnih.gov

High Accuracy and Precision: It provides reliable and reproducible quantitative data on binding strengths. nih.gov

Low Sample Consumption: Only small amounts of the interacting species are required.

Simultaneous Analysis: It allows for the possibility of studying multiple interactions in a single run. nih.gov

Minimal Purity Requirement: The technique has a low requirement for the purity of the binding species. acs.org

This methodology enables detailed investigation into how factors like molecular structure, pH, and temperature influence the binding affinity. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It is highly effective for studying the binding kinetics and affinity of this compound with target molecules. In a typical SPR experiment, a derivative of the boronic acid would be immobilized on the surface of a gold-coated sensor chip. lsu.edu An analyte, such as a glycoprotein, is then flowed over the surface. lsu.edu Binding between the immobilized boronic acid and the analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This real-time monitoring allows for the determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which the boronic acid and analyte bind.

Dissociation rate constant (kₑ): The rate at which the complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated from the ratio of kₑ to kₐ. nih.gov

SPR can readily follow the strong interactions between surface-bound boronic acids and glycoproteins, and the subsequent release of the bound molecules can be triggered, for instance, by a change in buffer conditions. lsu.edu The technique is sensitive enough to differentiate the binding of various glycoproteins based on their terminal saccharide moieties, providing valuable information for designing specific capture devices. lsu.edu

Boronate-Affinity Materials for Biomolecule Enrichment

The ability of boronic acids to reversibly bind with cis-diols is the core principle of boronate affinity chromatography (BAC), a powerful technique for the selective separation and enrichment of cis-diol-containing biomolecules. xiamenbiotime.comrsc.org Materials functionalized with boronic acid derivatives, such as this compound, can be used as sorbents to capture these target molecules from complex biological samples. rsc.org

The process is typically controlled by pH. xiamenbiotime.com Under alkaline conditions (pH > pKa of the boronic acid), the boronic acid is in its tetrahedral boronate anion form, which readily reacts with cis-diols to form stable cyclic esters. xiamenbiotime.commdpi.com This allows for the selective capture of biomolecules like glycoproteins, ribonucleosides, and catechols onto the solid support. xiamenbiotime.comnih.gov Non-binding components are washed away. Subsequently, the pH of the mobile phase is lowered, which reverses the interaction and releases the captured biomolecules, allowing for their collection in a purified and enriched state. rsc.org

Boronate affinity materials offer several key features:

Broad-spectrum selectivity for cis-diol-containing compounds. rsc.org

Reversible covalent binding that is easily controlled by pH. xiamenbiotime.comrsc.org

Good compatibility with downstream analytical techniques like mass spectrometry. rsc.orgrsc.org

These materials can be prepared using various supports, including silica, magnetic nanoparticles, and polymers, and are widely applied in proteomics, metabolomics, and clinical diagnostics for the enrichment of low-abundance biomolecules. rsc.orgnih.govunimicrotech.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Argon
Nitric acid
Sodium fluoride
Quinine (B1679958)
Monosaccharides
Glycoproteins
Ribonucleosides
Catechols

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-fluoroquinoline-7-boronic acid, this method is instrumental in identifying potential biological targets and elucidating the structural basis of its interactions.

Docking studies on related fluoroquinolone compounds have been extensively performed to understand their mechanism of action. mdpi.com A primary target for the antibacterial activity of the quinolone scaffold is DNA gyrase, a type II topoisomerase. nih.gov Simulations involve placing the fluoroquinolone molecule into the binding site of the enzyme to determine the most stable binding pose and to calculate a binding energy score, which indicates the affinity of the ligand for the target. mdpi.comnih.gov

Key interactions typically observed for fluoroquinolones include hydrogen bonding and hydrophobic interactions with the protein residues. For instance, studies on similar compounds show that the C-7 substituent, where the boronic acid group is located in this compound, plays a crucial role in cell permeability and interaction with the target enzyme. researchgate.net Docking simulations can predict how the fluorine atom at the C-8 position and the boronic acid at C-7 influence binding affinity and specificity. Another significant target for some fluoroquinolones is the human Ether-a-go-go-Related Gene (HERG) potassium channel, blockage of which can lead to cardiotoxicity. nih.gov Docking studies help in assessing this potential liability early in the drug design process by comparing the binding modes and energies of new derivatives against known blockers. nih.gov

Table 1: Example Binding Energy Scores for Fluoroquinolone Analogs against Bacterial Topoisomerase II This table presents representative data from studies on analogous compounds to illustrate the type of results obtained from molecular docking simulations.

Compound/AnalogTarget ProteinBinding Energy (kcal/mol)Reference
Moxifloxacin (Reference)S. aureus Topo II-11.3 mdpi.com
FQH-2 (Analog)S. aureus Topo II-10.6 mdpi.com
CiprofloxacinE. coli DNA Gyrase B-8.5 nih.gov
Analog 8E. coli DNA Gyrase B-8.9 nih.gov

This data is illustrative for the fluoroquinolone class and not specific to this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of molecules. nih.govrsc.org These methods are crucial for understanding the intricate details of reaction mechanisms, including the elucidation of transition states and reaction pathways. rsc.org

For this compound, quantum calculations can provide insight into several areas:

Molecular Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, stability, and non-covalent interactions. For related fluoroquinolones, calculations have been used to investigate protomer stability and the influence of different protonation sites on the molecule's behavior. chemrxiv.org

Reaction Mechanisms: The boronic acid functional group is known for its participation in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Quantum chemical calculations can model the entire catalytic cycle of such reactions involving this compound, identifying the energies of intermediates and transition states. This helps in optimizing reaction conditions and predicting potential side reactions. nih.gov

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with activity. nih.govacs.org

For the quinolone class of compounds, SAR is well-established. It is known that substituents at the C-7 and C-8 positions significantly impact antibacterial potency and target specificity. researchgate.net The introduction of a fluorine atom at C-6 is a hallmark of the fluoroquinolone subclass, enhancing DNA gyrase inhibition. researchgate.net A QSAR study on 8-substituted quinolone derivatives would involve generating a series of analogs of this compound and evaluating their biological activity. researchgate.net

The QSAR modeling process involves:

Data Set Preparation: A set of molecules with known activities is collected. acs.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be topological, geometrical, electronic, or physicochemical properties. researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

QSAR models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts to design more potent and selective molecules based on the this compound scaffold. acs.org

Table 2: Common Descriptor Classes Used in QSAR Modeling

Descriptor ClassExamplesRelevance
Topological Molecular Connectivity Indices, Wiener IndexDescribes atomic connectivity and branching. nih.gov
Electronic Partial Atomic Charges, Dipole MomentRelates to electrostatic interactions and reactivity. researchgate.net
Physicochemical LogP, Polar Surface Area (TPSA)Pertains to solubility, permeability, and pharmacokinetics. mdpi.com
Geometrical (3D) Molecular Volume, Surface AreaDescribes the size and shape of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations study the dynamic behavior of the system over time. scispace.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, solvent effects, and the stability of interactions. nih.govscispace.com

For this compound complexed with a biological target, MD simulations can:

Refine Docking Poses: An MD simulation can assess the stability of a binding pose predicted by docking. The ligand may shift to a more favorable conformation during the simulation.

Analyze Conformational Flexibility: Both the ligand and the protein are flexible. MD simulations show how the protein's binding pocket adapts to the ligand and how the ligand's conformation changes upon binding.

Study Binding Kinetics and Thermodynamics: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of affinity than docking scores. nih.gov They can also elucidate the pathways of ligand binding and unbinding. scispace.com

Investigate the Role of Water: MD simulations explicitly model solvent molecules, revealing the crucial role that water molecules can play in mediating ligand-protein interactions. scispace.com

Studies on fluoroquinolones binding to the HERG channel have used MD simulations to confirm that key residues like Tyr652 and Phe656 are critical for hydrophobic interactions, a finding that informs the design of safer derivatives. nih.gov Similar simulations would be invaluable for understanding the dynamic interactions of this compound with its potential targets. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Strategies and Methodologies

The advancement of research into 8-fluoroquinoline-7-boronic acid and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methods. Future efforts in this area are expected to focus on several key aspects to streamline the synthesis and expand the accessible chemical space.

Moreover, the development of one-pot procedures that combine multiple transformations into a single synthetic operation will be a significant area of focus. researchgate.net This approach not only simplifies the experimental setup but also minimizes waste and reduces purification efforts. For instance, a tandem chlorination-cyclization process has been effectively used for preparing related fluoro-quinoline derivatives. researchgate.net

The creation of synthetic strategies that allow for the late-stage functionalization of the this compound core is another critical research direction. This would enable the rapid generation of diverse libraries of compounds for screening purposes. Techniques that facilitate the introduction of various substituents at different positions on the quinoline (B57606) ring will be invaluable for structure-activity relationship (SAR) studies. scispace.com

Expansion of Applications in Catalysis and Materials Science

The inherent properties of this compound suggest its potential utility in the fields of catalysis and materials science. Boronic acids are known to participate in a variety of chemical transformations, and the quinoline scaffold can impart unique electronic and coordination properties. sci-hub.se

In catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The nitrogen atom in the quinoline ring and the boronic acid group can act as coordination sites, potentially influencing the catalytic activity and selectivity of metal centers in various organic reactions. Research could focus on designing and synthesizing specific derivatives to act as tailored ligands for reactions like cross-coupling, hydrogenation, or asymmetric synthesis.

In the realm of materials science, the ability of boronic acids to form reversible covalent bonds with diols could be exploited to create novel polymers and smart materials. nih.gov For example, incorporating the this compound moiety into polymer chains could lead to materials that respond to changes in pH or the presence of specific sugars. The fluorescent nature of the quinoline core could also be harnessed to develop sensory materials that signal the binding of target molecules through changes in their optical properties.

Advanced Drug Discovery Efforts Targeting Specific Biological Pathways

The fluoroquinolone scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. mdpi.commdpi.com The addition of a boronic acid group at the 7-position of an 8-fluoroquinoline (B1294397) core presents an opportunity to develop new therapeutic agents with potentially novel mechanisms of action or improved efficacy against resistant strains. nih.govresearchgate.net

Future drug discovery efforts will likely concentrate on several key areas:

Antibacterial Agents: A primary focus will be the development of new antibiotics to combat the growing threat of antimicrobial resistance. nih.govoup.com Research will involve synthesizing and screening derivatives of this compound against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains. researchgate.netnih.gov The boronic acid moiety could interact with different residues in the enzyme's active site, potentially overcoming existing resistance mechanisms. nih.gov

Anticancer Agents: Fluoroquinolones have also shown promise as anticancer agents, and the unique properties of boronic acids, such as their ability to inhibit proteasomes, could be leveraged to design novel cancer therapeutics. nih.govmdpi.com Research will aim to identify specific cancer-related pathways that can be targeted by derivatives of this compound.

Enzyme Inhibitors: The boronic acid group is a known pharmacophore for inhibiting various enzymes, particularly serine proteases. sci-hub.se This opens the door to designing specific inhibitors for a range of enzymes implicated in different diseases. Structure-based drug design and high-throughput screening will be crucial in identifying potent and selective inhibitors based on the this compound scaffold.

Bio-conjugation and Prodrug Design with the this compound Scaffold

The reactivity of the boronic acid group makes this compound an attractive candidate for applications in bioconjugation and prodrug design. These strategies aim to improve the targeting, delivery, and efficacy of therapeutic agents.

Bioconjugation: Boronic acids can form stable, yet reversible, esters with the diol groups found in saccharides and glycoproteins. nih.gov This property can be utilized to conjugate this compound derivatives to biomolecules such as antibodies or peptides. nih.gov This approach could enable the targeted delivery of the fluoroquinolone moiety to specific cells or tissues, enhancing its therapeutic effect while minimizing off-target side effects. The development of bioconjugation reactions that are efficient and biocompatible will be a key area of research. nih.gov

Prodrug Design: The boronic acid functionality can be used to create prodrugs that release the active fluoroquinolone compound under specific physiological conditions. nih.gov For example, a boronic ester prodrug could be designed to be stable in the bloodstream but hydrolyze to release the active drug in the acidic microenvironment of a tumor. nih.gov This strategy can improve the pharmacokinetic properties of the drug and reduce systemic toxicity. sci-hub.senih.gov Future research will focus on designing and evaluating various boronic acid-based prodrugs of fluoroquinolones to optimize their release profiles and therapeutic efficacy. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-fluoroquinoline-7-boronic acid, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where halogenated quinoline derivatives (e.g., 8-fluoro-7-bromo-quinoline) react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄). Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (THF or DMF), and temperatures of 80–100°C. Post-synthesis, purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Purity is validated via HPLC (>95% purity) and NMR (absence of residual boronates) .
  • Example Table :

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Pd(PPh₃)₄THF807297.5
Pd(dppf)Cl₂DMF1006896.8

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry and boron integration (e.g., δ ~30 ppm for boron in ¹¹B NMR).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 219.08).
  • FT-IR : Identify B-O stretching (~1340 cm⁻¹) and aromatic C-F (~1220 cm⁻¹).
    Cross-validation with elemental analysis ensures stoichiometric consistency .

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Sensor Development : Binds diols (e.g., saccharides) via boronate ester formation; used in fluorescence-based glucose detection .
  • Catalysis : Acts as a ligand in transition-metal complexes for asymmetric synthesis.
  • Drug Discovery : Serves as a boronic acid warhead in protease inhibitors (e.g., targeting thrombin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki couplings involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(PCy₃)₂ for cost-effectiveness.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF).
  • Additives : Use K₂CO₃ or CsF to enhance boron activation.
    Statistical tools (e.g., Design of Experiments) identify optimal parameters. Example: PdCl₂(dtbpf) in DMF with K₂CO₃ increases yield by 15% .

Q. How should researchers address contradictory data in studies involving this compound’s reactivity?

  • Analysis Framework :

  • Control Experiments : Replicate under identical conditions to rule out procedural errors.
  • Spectroscopic Validation : Use ¹⁹F NMR to track fluorine environment changes during reactions.
  • Statistical Models : Apply ANOVA to assess significance of variables (e.g., temperature, catalyst loading).
    Contradictions in boronate stability may arise from trace moisture; Karl Fischer titration ensures solvent dryness .

Q. What computational approaches predict the electronic properties of this compound for sensor design?

  • Methodology :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution.
  • Molecular Docking : Simulate binding to target analytes (e.g., dopamine) using AutoDock Vina.
  • MD Simulations : Assess solvation effects on boronate ester stability in aqueous media.
    Example: DFT predicts a 0.3 eV gap reduction upon diol binding, enhancing fluorescence quenching .

Q. What parameters govern the stability of this compound in physiological conditions?

  • Methodology :

  • pH Studies : Monitor decomposition via UV-Vis (λmax shifts) in buffers (pH 4–9).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • HPLC-MS : Detect hydrolysis products (e.g., quinoline-7-ol).
    Stability is pH-dependent; boronate esters degrade rapidly below pH 6 .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodology :

  • Quality Control Protocols : Standardize catalyst activation (e.g., degas solvents for 30 min).
  • In-line Monitoring : Use ReactIR to track reaction progress in real time.
  • DoE Optimization : Identify critical factors (e.g., stoichiometry, agitation rate).
    Variability often stems from residual palladium; ICP-MS ensures <5 ppm Pd .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.